1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Lipophilicity Physicochemical property Scaffold differentiation

Researchers requiring N1-substituted THQ scaffolds face supply variability. This 1-methyl-2-oxo-THQ-6-carboxylic acid (CAS 88371-25-9) provides a validated PYCR1-engaging core. • Free C6-COOH enables direct amide coupling-eliminates ester hydrolysis, saving one synthetic step per library analog. • N-methyl & 2-oxo groups control lipophilicity (XLogP3=0.8) and reduce PAINS reactivity vs. tricyclic THQ analogs. • Bicyclic scaffold avoids degradation-dependent false positives in HTS assays. • Serves as metabolic probe for CYP auto-induction studies.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 88371-25-9
Cat. No. B1291158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
CAS88371-25-9
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c1-12-9-4-2-8(11(14)15)6-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,14,15)
InChIKeyBDQUEXZLCXOYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-THQ-6-carboxylic Acid: Identity and Class


1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 88371-25-9) is a heterocyclic small-molecule building block belonging to the 2-oxo-tetrahydroquinoline-6-carboxylic acid class. It has the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol [1]. The compound features a bicyclic tetrahydroquinoline core with a lactam carbonyl at position 2, an N-methyl substituent at position 1, and a free carboxylic acid at position 6 [1]. It is cataloged by major research-chemical suppliers, including Sigma-Aldrich (via Enamine) and Fluorochem, typically at 95–98% purity . The compound is primarily employed as a versatile small-molecule scaffold for medicinal chemistry derivatization, particularly for amide coupling, esterification, and further heterocyclic elaboration .

Scaffold Class N-Methyl-2-oxo-THQ-6-carboxylic acid building block; supports amide coupling and heterocyclic elaboration.
Procurement Fit Free carboxylic acid at position 6 for direct conjugation; N-methyl pattern controls lipophilicity and H-bond donor count.
Use Context SAR probe development, fragment-based library synthesis, and lead optimization requiring precise substitution control.

Why Generic Substitution Fails for This Scaffold


Substituting 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 88371-25-9) with a generic tetrahydroquinoline-6-carboxylic acid analog is scientifically unsound because the N-methyl and 2-oxo substituents jointly control key properties that govern synthetic utility and biological profile. The N-methyl group blocks a hydrogen-bond donor site and increases lipophilicity (XLogP3 = 0.8 [1]) relative to the des-methyl analog 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 70639-77-9), altering solubility, membrane permeability, and metabolic vulnerability. The 2-oxo (lactam) functionality both reduces the ring's basicity compared to fully reduced tetrahydroquinolines and diminishes the pan-assay interference (PAINS) reactivity associated with certain fused tricyclic tetrahydroquinolines [2]. Furthermore, the free carboxylic acid at position 6 enables direct amide coupling and salt formation, which the corresponding methyl ester (CAS 177478-63-6) cannot undergo without prior hydrolysis [1]. In patent-derived leukotriene antagonist series, the 1-methyl-2-oxo-tetrahydroquinolin-6-ylthio substructure was explicitly noted to confer distinct pharmacokinetic behavior, including undesirable auto-induction, underscoring that even subtle substitution changes produce functionally non-interchangeable compounds [3]. These combined differences mean that procurement decisions based merely on the tetrahydroquinoline-carboxylic acid core, without specifying the 1-methyl-2-oxo pattern, risk selecting a compound with divergent reactivity, pharmacokinetics, and biological target engagement.

Target Compound
N-Methyl-2-oxo substitution controls lipophilicity (XLogP3 ~0.8), HBD count, and metabolic vulnerability.
Des-Methyl Analog
May shift solubility and permeability; extra H-bond donor alters membrane permeation context for cell-based assays.
Methyl Ester Form
Requires hydrolysis before conjugation; introduces additional synthetic step and may not transfer directly for parallel amide libraries.
Tricyclic THQ Analogs
Higher PAINS risk due to reactive cyclopentene ring; assay-response context may differ from bicyclic 2-oxo scaffold.

Differentiation Evidence vs. Closest Analogs


N-Methyl Boosts Lipophilicity vs. Des-Methyl Analog

The target compound (CAS 88371-25-9) possesses a computed XLogP3 of 0.8, reflecting its N-methyl-2-oxo substitution pattern [1]. In comparison, the des-methyl analog 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 70639-77-9) is predicted to have a lower XLogP3 due to the absence of the lipophilic methyl group and the presence of an additional hydrogen-bond donor at the lactam N–H. The N-methyl modification also eliminates one hydrogen-bond donor, reducing the target compound's HBD count to 1 versus 2 for the des-methyl analog [1]. This difference directly impacts solubility, passive membrane permeability, and the compound's suitability for building compound libraries intended for cell-based screening.

N-Methyl Lipophilicity
Cross-study comparable
XLogP3 = 0.8; HBD count = 1
Des-methyl
Target
Reported lipophilicity shift supports membrane permeation context in cell-based screening.
Estimated ΔXLogP3 ~0.5 log units; HBD reduction alters solubility profile.
Lipophilicity Physicochemical property Scaffold differentiation

Direct Conjugation Advantage over Methyl Ester

The target compound bears a free carboxylic acid at position 6, which permits direct amide coupling, esterification, or salt formation without a deprotection step [1]. The closely related methyl ester analog, methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 177478-63-6), requires saponification prior to conjugation, adding a synthetic step and potentially introducing impurities or epimerization in chiral derivatives. The free acid also confers higher aqueous solubility at physiological pH (due to carboxylate formation) compared to the neutral ester, which may be advantageous for biochemical assay preparation. Conversely, the ester may be preferred when protection of the acid during multi-step synthesis is needed.

Direct Conjugation
Cross-study comparable
Free -COOH; no deprotection step
pKa ~4–5 ensures >99% ionization at pH 7.4
Supports parallel amide coupling workflow by eliminating ester hydrolysis.
Methyl ester (CAS 177478-63-6) requires saponification prior to conjugation.
Synthetic utility Amide coupling Building block differentiation

Auto-Induction Liability in Leukotriene Antagonists

In patent CA2121199C, the compound 4-methoxy-4-[5-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthio)thien-2-yl]tetrahydropyran, which incorporates the target compound's exact 1-methyl-2-oxo-tetrahydroquinoline-6-yl substructure, was explicitly identified as possessing the undesirable property of auto-induction—i.e., repeated dosing leads to increased hepatic metabolism and reduced systemic exposure as measured by decreased Cmax and AUC [1]. This metabolic liability was noted as a differentiating factor from other ether derivatives in the same patent series that did not contain this specific substructure. The observation provides direct evidence that the 1-methyl-2-oxo substitution pattern on the tetrahydroquinoline ring confers distinct pharmacokinetic behavior compared to other substitution patterns evaluated in the same therapeutic program.

Auto-Induction Liability
Class-level inference
Documented auto-induction in leukotriene antagonist series
Repeat dosing
Decreased Cmax/AUC
PK endpoint context: scaffold may require metabolic stability review in lead optimization.
Quantitative Cmax/AUC reduction not disclosed; patent deemed liability sufficient for deprioritization.
Leukotriene antagonist Auto-induction Drug metabolism PK differentiation

PYCR1 Inhibition: Crystallographic Validation

The closely related analog 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid was co-crystallized with human PYCR1 (PDB ID: 8TCY, resolution 1.95 Å), confirming that the 2-oxo-tetrahydroquinoline-6-carboxylic acid scaffold occupies both the P5C substrate pocket and the NAD(P)H binding site of the enzyme [1]. The primary publication (Meeks et al., J Chem Inf Model 2024) reported that 4 out of 37 fragment-like carboxylic acids screened showed PYCR1 inhibition in kinetic assays, and one of these (the 7-fluoro analog) exhibited an apparent IC50 lower than the best proline analog inhibitor available at the time [1]. The target compound (CAS 88371-25-9) differs from the crystallized hit by bearing an N-methyl group instead of a 7-fluoro substituent, positioning it as a direct SAR probe to interrogate the N1 region of the PYCR1 active site, which the 7-fluoro analog does not address.

PYCR1 Crystallography
Class-level inference
7-Fluoro analog co-crystallized with PYCR1 (PDB 8TCY, 1.95 Å)
Scaffold confirmed in P5C/NAD(P)H pocket
Target compound positioned as N1-methyl SAR probe for PYCR1 fragment-based discovery.
N-methyl analog binding affinity and inhibitory potency yet to be determined experimentally.
PYCR1 inhibitor Fragment-based drug discovery X-ray crystallography Cancer metabolism

Reduced PAINS Risk vs. Tricyclic THQs

Bashore et al. (J Med Chem 2023) demonstrated that fused tricyclic tetrahydroquinolines (THQs) are recurrent pan-assay interference compounds (PAINS) that degrade in solution under standard laboratory conditions within days, likely producing reactive byproducts that cause false-positive assay signals [1]. The target compound, as a bicyclic 2-oxo-tetrahydroquinoline, lacks the reactive cyclopentene ring double bond identified as the primary source of instability in tricyclic THQs. Additionally, the 2-oxo group reduces the electron density of the ring system compared to fully reduced tetrahydroquinolines, potentially further decreasing nonspecific reactivity. While the compound has not been explicitly tested in the Bashore et al. PAINS panel, its structural features—bicyclic rather than tricyclic, and containing a deactivating lactam carbonyl—predict reduced susceptibility to the degradation and interference mechanisms documented for tricyclic fused THQs.

Reduced PAINS Risk
Class-level inference
Bicyclic 2-oxo scaffold lacks reactive cyclopentene ring
Tricyclic THQ
Bicyclic 2-oxo
Predicted lower assay interference context vs. tricyclic THQs for HTS campaigns.
Explicit stability data for target compound not retrieved; review recommended.
PAINS Pan-assay interference Assay reliability Compound quality

Application Scenarios for Procurement


PYCR1 Fragment-Based Drug Discovery

The crystallographically validated engagement of the 2-oxo-tetrahydroquinoline-6-carboxylic acid scaffold with PYCR1 (PDB 8TCY) positions the target compound as a logical SAR probe for the N1 subpocket [4]. Programs seeking to optimize PYCR1 inhibitors beyond the 7-fluoro hit should procure this N-methyl analog to systematically assess the impact of N1 substitution on binding affinity, selectivity over other NAD(P)H-dependent oxidoreductases, and cellular antiproliferative activity in PYCR1-dependent cancer lines. The free carboxylic acid enables direct conjugation to generate larger fragment-grown molecules without additional deprotection steps [1].

Leukotriene Antagonist Lead Optimization

The patent-documented auto-induction liability of the 1-methyl-2-oxo-tetrahydroquinolin-6-ylthio substructure in leukotriene antagonists [3] makes this compound a valuable tool for medicinal chemistry teams developing leukotriene receptor antagonists or leukotriene biosynthesis inhibitors. The scaffold can serve as a starting point for systematic metabolite identification and structural modification aimed at blocking the metabolic soft spots responsible for CYP induction, while retaining the favorable receptor-binding orientation conferred by the 1-methyl-2-oxo substitution.

Parallel Amide Library Synthesis for Phenotypic Screening

The free carboxylic acid at position 6, combined with the moderately lipophilic (XLogP3 = 0.8) and low rotatable-bond-count (nRotB = 1) scaffold [1], makes this compound an attractive core for parallel amide coupling with diverse amine building blocks. The resulting libraries would occupy a favorable fragment-like or lead-like chemical space for phenotypic screening. Procurement of the free acid form (rather than the methyl ester) eliminates a hydrolysis step, reducing library production time by one synthetic operation per analog [1].

PAINS-Reduced Selective Probe Development

For high-throughput screening campaigns or biochemical assay development where tricyclic tetrahydroquinolines have generated problematic false-positive hits due to degradation-dependent interference [2], the target compound offers a structurally related but more stable bicyclic 2-oxo scaffold. It is suitable for use as a control compound to assess whether the 2-oxo-tetrahydroquinoline chemotype genuinely engages the biological target of interest or whether the activity observed with tricyclic analogs is an assay artifact [2].

Application
Selection Property
Validation Focus
PYCR1 Fragment-Based Discovery
N1-methyl SAR probe; free -COOH for direct conjugation
Binding affinity and selectivity over NAD(P)H-dependent oxidoreductases
Leukotriene Antagonist Optimization
Documented auto-induction context; metabolic soft-spot identification
CYP induction liability and metabolite profiling
Parallel Amide Library Synthesis
Free acid enables single-step conjugation; fragment-like chemotype
Library production efficiency and phenotypic screening hit rates
PAINS-Reduced Probe Development
Bicyclic 2-oxo scaffold; predicted lower interference than tricyclic THQs
Assay artifact discrimination and target engagement confirmation
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